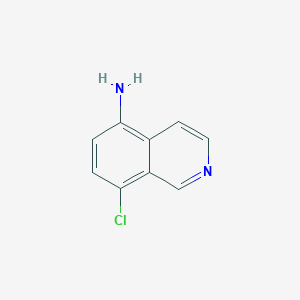

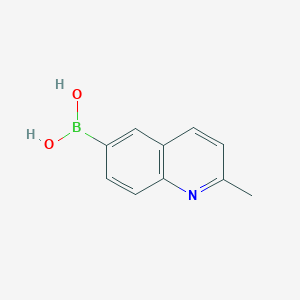

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide

Übersicht

Beschreibung

“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a chemical compound with the molecular formula C8H11N3O. It is used for research and development purposes .

Molecular Structure Analysis

The InChI code for a similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, is 1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h8H,1-7,9H2 . This provides some insight into the molecular structure of the compound, but the specific molecular structure of “N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is not provided in the retrieved sources.Physical and Chemical Properties Analysis

“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a powder with a molecular weight of 165.19 g/mol. A similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, has a melting point of 138-139°C .Wissenschaftliche Forschungsanwendungen

Analgesic Applications

Research has indicated that derivatives of pyridine-4-one, a structural relative to N'-Hydroxy-3-(pyridin-3-yl)propanimidamide, possess various biological activities, including analgesic effects. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one in animal models found significant analgesia in acetic acid-induced writhing and the second phase of formalin tests. This suggests the potential for pain-relieving applications, although the direct relation to this compound requires further exploration (Hajhashemi et al., 2012).

Metabolic Activation in Carcinogens

Another study focused on a tobacco-specific carcinogen (NNK), which shares the pyridinyl structural motif with this compound. The study highlighted the metabolic activation of NNK to DNA adducts via α-hydroxylation pathways, underscoring the importance of understanding the metabolic pathways of such compounds in the context of carcinogenesis and potential therapeutic interventions (Stepanov et al., 2008).

Metabolic Profiles of Related Compounds

A study examining the metabolites of L-735,524, a potent HIV-1 protease inhibitor, revealed significant metabolic pathways including glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation. Understanding the metabolic profile of similar compounds could provide insights into the metabolism and potential therapeutic applications of this compound (Balani et al., 1995).

Bone Metastasis Inhibition

YH529, a bisphosphonate with a similar heterocyclic structure, showed potent inhibitory activity toward osteoclastic bone resorption, suggesting a potential therapeutic application in bone metastases. Studies like this underline the importance of heterocyclic compounds in the development of therapeutics for bone-related pathologies (Sasaki et al., 1998).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N'-Hydroxy-3-(pyridin-3-yl)propanimidamide can be achieved through a three-step process involving the protection of the amine group, the alkylation of the pyridine ring, and the deprotection of the amine group followed by hydroxylation.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "3-pyridinecarboxaldehyde is reacted with ethyl acetoacetate and ammonium acetate in acetic acid and diethyl ether to form 3-(pyridin-3-yl)but-2-en-1-ol.", "The amine group is then protected by reacting with ethyl chloroformate to form the corresponding carbamate.", "Step 2: Alkylation of the pyridine ring", "The protected amine is then alkylated by reacting with ethyl chloroformate and sodium hydroxide to form N-(3-chloropyridin-2-yl)carbamic acid ethyl ester.", "Step 3: Deprotection and hydroxylation", "The carbamate protecting group is removed by reacting with sodium hydroxide and methanol to form N-(3-pyridinyl)propanimidamide.", "Finally, the amine group is hydroxylated by reacting with hydroxylamine hydrochloride and sodium hydroxide to form N'-Hydroxy-3-(pyridin-3-yl)propanimidamide." ] } | |

CAS-Nummer |

201546-79-4 |

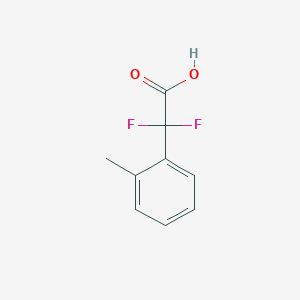

Molekularformel |

C9H12N2O |

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

N'-hydroxy-3-phenylpropanimidamide |

InChI |

InChI=1S/C9H12N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) |

InChI-Schlüssel |

SNEQBGRXVNQPKZ-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CC/C(=N/O)/N |

SMILES |

C1=CC(=CN=C1)CCC(=NO)N |

Kanonische SMILES |

C1=CC=C(C=C1)CCC(=NO)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

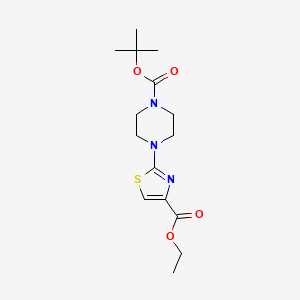

![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)

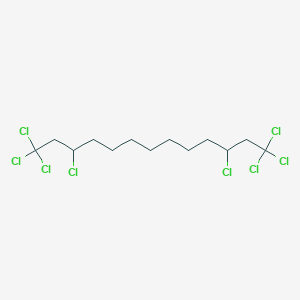

![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)